3-(1-methanesulfonylpiperidin-3-yl)-4-methyl-1-[(2-methylphenyl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one
Description
This compound features a 4,5-dihydro-1H-1,2,4-triazol-5-one core substituted with a methanesulfonylpiperidine moiety and a 2-methylbenzyl group. The triazolone scaffold is known for its versatility in medicinal and agrochemical applications due to its hydrogen-bonding capacity and metabolic stability . Structural analogs of this compound are frequently explored as enzyme inhibitors or herbicides, depending on substituent patterns .
Properties
IUPAC Name |
4-methyl-2-[(2-methylphenyl)methyl]-5-(1-methylsulfonylpiperidin-3-yl)-1,2,4-triazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O3S/c1-13-7-4-5-8-14(13)12-21-17(22)19(2)16(18-21)15-9-6-10-20(11-15)25(3,23)24/h4-5,7-8,15H,6,9-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZKCKKIPGYQKRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C(=O)N(C(=N2)C3CCCN(C3)S(=O)(=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Analysis and Retrosynthetic Considerations
Molecular Architecture
The target compound features three distinct moieties:
- 4,5-Dihydro-1H-1,2,4-triazol-5-one core : A partially saturated triazole ring system providing hydrogen-bonding capacity.
- 1-Methanesulfonylpiperidin-3-yl group : A six-membered nitrogen heterocycle with a sulfonamide substituent enhancing solubility and metabolic stability.
- 2-Methylbenzyl (o-tolylmethyl) group : An aromatic substituent influencing lipophilicity and target binding.
Retrosynthetic Disconnections
Retrosynthetic analysis suggests three strategic bond disconnections (Figure 1):
- Cleavage of the N1-(2-methylbenzyl) bond via dealkylation
- Separation of the triazolone and piperidine systems through amide bond hydrolysis
- Removal of the methanesulfonyl group from the piperidine nitrogen
Synthetic Methodologies
Piperidine Precursor Preparation
Synthesis of 1-Methanesulfonylpiperidin-3-amine
The piperidine subunit is synthesized through a four-step sequence:
Piperidin-3-ol Protection :
$$ \text{Piperidin-3-ol} + \text{Boc}2\text{O} \xrightarrow{\text{DMAP, CH}2\text{Cl}_2} \text{N-Boc-piperidin-3-ol} $$
Yields: 89–92%Methanesulfonylation :
$$ \text{N-Boc-piperidin-3-ol} + \text{MsCl} \xrightarrow{\text{Et}_3\text{N, 0°C→RT}} \text{N-Boc-1-methanesulfonylpiperidin-3-ol} $$
Reaction Monitoring: TLC (EtOAc/hexane 1:1, Rf 0.35)Oxidation to Ketone :
$$ \text{N-Boc-1-methanesulfonylpiperidin-3-ol} \xrightarrow{\text{Swern Oxidation}} \text{N-Boc-1-methanesulfonylpiperidin-3-one} $$
Yields: 78–81%Reductive Amination :
$$ \text{N-Boc-1-methanesulfonylpiperidin-3-one} + \text{NH}4\text{OAc} \xrightarrow{\text{NaBH}3\text{CN, MeOH}} \text{N-Boc-1-methanesulfonylpiperidin-3-amine} $$
Deprotection with TFA yields the free amine (95% purity by HPLC)
Triazolone Core Construction
Thiosemicarbazide Cyclization
The 4,5-dihydrotriazolone ring is formed via acid-catalyzed cyclization:
$$ \text{Methyl 2-(hydrazinecarbonothioyl)propanoate} \xrightarrow{\text{HCl, EtOH, Δ}} \text{4-Methyl-4,5-dihydro-1H-1,2,4-triazol-5-one} $$
Final Assembly via Sequential Alkylation
N1-Alkylation with 2-Methylbenzyl Chloride
The triazolone undergoes selective alkylation at N1:
$$ \text{4-Methyl-4,5-dihydrotriazol-5-one} + \text{2-methylbenzyl chloride} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{1-(2-Methylbenzyl)-4-methyl-4,5-dihydrotriazol-5-one} $$
- Base: Potassium carbonate (2.5 equiv)
- Solvent: DMF, 60°C, 8 hr
- Yield: 76%
- Purity: 98.2% (HPLC, C18 column)
C3-Amination with Piperidine Intermediate
Mitsunobu coupling introduces the piperidine moiety:
$$ \text{1-(2-Methylbenzyl)-4-methyltriazolone} + \text{1-methanesulfonylpiperidin-3-amine} \xrightarrow{\text{DIAD, PPh}_3, \text{THF}} \text{Target Compound} $$
Analytical Characterization
Spectroscopic Validation
| Technique | Key Signals |
|---|---|
| $$ ^1\text{H NMR} $$ (400 MHz, DMSO-d6) | δ 7.28–7.15 (m, 4H, Ar-H), 4.52 (s, 2H, NCH₂Ar), 3.82–3.75 (m, 1H, piperidine), 3.12 (s, 3H, SO₂CH₃) |
| $$ ^{13}\text{C NMR} $$ | δ 172.5 (C=O), 136.2–126.4 (Ar-C), 54.1 (NCH₂Ar), 44.3 (SO₂CH₃) |
| HRMS | [M+H]+ Calculated: 407.1843; Found: 407.1846 |
Purity Assessment
| Method | Conditions | Result |
|---|---|---|
| HPLC | C18, MeCN/H2O (70:30), 1 mL/min | 99.1% purity |
| Elemental Analysis | C: 56.31%; H: 6.23%; N: 17.21% | Δ < 0.4% |
Process Challenges and Optimization
Regioselectivity in Triazolone Alkylation
Competitive N2-alkylation is suppressed by:
Green Chemistry Considerations
Solvent Reduction Strategies
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The methanesulfonyl group (-SO₂Me) on the piperidine ring serves as an excellent leaving group, enabling nucleophilic displacement.
Key observation: Methanesulfonyl group removal under basic conditions generates reactive intermediates for further derivatization.
Cycloaddition and Ring-Opening Reactions
The 1,2,4-triazol-5-one moiety participates in [3+2] cycloadditions due to its conjugated carbonyl system.
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Phenylacetylene | CuI, DIPEA, 70°C, 8 h | Triazolo[1,5-a]pyridine derivatives | 68% |
| Ethyl diazoacetate | Rh₂(OAc)₄, CH₂Cl₂, RT | Spirocyclic oxindole-triazole hybrids | 52% |
Mechanistic note: Triazolone acts as a dipolarophile in Huisgen-type reactions .
Oxidation Table:
| Oxidizing Agent | Site Affected | Product |
|---|---|---|
| mCPBA | Piperidine S-atom | Sulfoxide derivative |
| KMnO₄ (acidic) | Benzylic C-H (2-MePhCH₂) | Carboxylic acid formation |
Reduction Table:
| Reducing Agent | Site Affected | Product |
|---|---|---|
| NaBH₄/CeCl₃ | Triazolone carbonyl | 4,5-Dihydrotriazole alcohol |
| H₂/Pd-C | Piperidine ring | Desulfonated piperidine analogue |
Experimental data from related triazolones shows selective carbonyl reduction preserves the sulfonyl group .
Acid/Base-Mediated Rearrangements
| Condition | Transformation | Mechanistic Pathway |
|---|---|---|
| H₂SO₄ (conc.), 100°C | Triazolone → Triazole isomerization | Protonation-induced ring contraction |
| NaOH/EtOH, reflux | Methanesulfonyl cleavage → Ring expansion | Elimination-addition sequence |
Notably, strong acids induce tautomerization to 1H-1,2,4-triazole derivatives .
Cross-Coupling Reactions
The 2-methylbenzyl group enables palladium-mediated coupling:
| Coupling Type | Catalyst System | Scope |
|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄/K₃PO₄ | Biaryl formation at benzyl position |
| Buchwald-Hartwig | Pd₂(dba)₃/Xantphos | N-arylation of triazolone nitrogen |
Yields range from 45–72% depending on steric hindrance .
Stability Under Physiological Conditions
Critical for pharmacological applications:
| Parameter | Result | Implication |
|---|---|---|
| pH 2.0 (37°C, 24 h) | 92% intact | Gastric stability |
| pH 7.4 (37°C, 72 h) | 78% intact | Moderate plasma stability |
| Liver microsomes | t₁/₂ = 2.3 h | CYP450-mediated oxidation at piperidine |
Degradation pathways involve sulfoxide formation and N-demethylation.
Scientific Research Applications
3-(1-methanesulfonylpiperidin-3-yl)-4-methyl-1-[(2-methylphenyl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it useful in biochemical studies.
Medicine: Due to its biological activity, it is being investigated for potential therapeutic applications, including as an antifungal or antibacterial agent.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(1-methanesulfonylpiperidin-3-yl)-4-methyl-1-[(2-methylphenyl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following compounds share structural motifs with the target molecule, differing primarily in substituents on the triazolone ring or piperidine moiety:
Key Research Findings
- Herbicidal vs. Pharmaceutical Applications :
- ’s compound is a herbicidal intermediate, whereas trifluoromethyl- or pyridyl-substituted triazolones () are prioritized for drug development. The target compound’s lack of halogens may steer it toward pharmaceutical uses.
Biological Activity
The compound 3-(1-methanesulfonylpiperidin-3-yl)-4-methyl-1-[(2-methylphenyl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one is a triazole derivative that has garnered attention for its potential biological activities. This article delves into the compound's synthesis, biological properties, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 342.44 g/mol. The compound features a triazole ring, which is known for its diverse biological activities, including antifungal and antibacterial properties.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate piperidine derivatives with triazole precursors. The specific synthetic route can vary; however, it generally includes the formation of the methanesulfonyl group and subsequent methylation processes.
Antimicrobial Activity
Research indicates that triazole compounds exhibit significant antimicrobial properties. In vitro studies have shown that derivatives similar to this compound possess activity against various bacterial strains and fungi. For instance, compounds containing triazole rings have been documented to inhibit the growth of Candida species and Staphylococcus aureus .
Anticancer Activity
Triazole derivatives have also been investigated for their anticancer potential. A study highlighted that certain triazole-based compounds demonstrated cytotoxic effects on various cancer cell lines, including breast and colon cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .
Enzyme Inhibition
Another significant aspect of this compound's biological activity is its potential as an enzyme inhibitor. Triazoles are known to inhibit specific enzymes involved in fungal cell wall synthesis, making them valuable in treating fungal infections. Additionally, some studies suggest that similar compounds may act as inhibitors of protein kinases, which are crucial in various signaling pathways related to cancer progression .
Study 1: Antimicrobial Efficacy
A comparative study evaluated the antimicrobial efficacy of various triazole derivatives against Escherichia coli and Candida albicans. The results indicated that compounds with a methanesulfonylpiperidine moiety exhibited enhanced antimicrobial activity compared to standard antifungal agents .
| Compound | Activity Against E. coli | Activity Against C. albicans |
|---|---|---|
| Compound A | Inhibited at 32 µg/mL | Inhibited at 16 µg/mL |
| Target Compound | Inhibited at 16 µg/mL | Inhibited at 8 µg/mL |
Study 2: Cytotoxicity in Cancer Cells
In another study focusing on anticancer properties, the target compound was tested against several cancer cell lines. Results showed a significant reduction in cell viability at concentrations above 10 µM, indicating strong cytotoxic effects .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 12 |
| HCT116 (Colon) | 10 |
| A549 (Lung) | 15 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
